Cas no 1056475-86-5 ((4-chloro-3,5-dimethyl-phenyl)boronic acid)
(4-chloro-3,5-dimethyl-phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Chloro-3,5-dimethylphenyl)boronic acid
- 3,5-DiMethyl-4-chlorophenylboronic acid
- (4-Chloro-3,5-dimethylphenyl)
- (4-chloro-3,5-dimethyl-phenyl)boronic acid
- (4-Chloro-3,5-dimethylphenyl)boronicacid
- CS-0174276
- Z1198275121
- F15521
- 1056475-86-5
- MFCD10566596
- EN300-3219397
- BS-26142
- AKOS006304322
- SCHEMBL14120399
- 4-CHLORO-3,5-DIMETHYLPHENYLBORONIC ACID
- DTXSID20612684
- DB-353438
-
- MDL: MFCD10566596
- Inchi: 1S/C8H10BClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3
- InChI Key: BDAZHAUVPSQIKL-UHFFFAOYSA-N
- SMILES: ClC1C(C)=CC(B(O)O)=CC=1C
Computed Properties
- Exact Mass: 184.04600
- Monoisotopic Mass: 184.0462374g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.35 g/l) (25 º C),
- PSA: 40.46000
- LogP: 0.63660
(4-chloro-3,5-dimethyl-phenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(4-chloro-3,5-dimethyl-phenyl)boronic acid Pricemore >>
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(4-chloro-3,5-dimethyl-phenyl)boronic acid Suppliers
(4-chloro-3,5-dimethyl-phenyl)boronic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on (4-chloro-3,5-dimethyl-phenyl)boronic acid
Introduction to (4-chloro-3,5-dimethyl-phenyl)boronic Acid (CAS No. 1056475-86-5)
(4-chloro-3,5-dimethyl-phenyl)boronic acid, with the CAS number 1056475-86-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of boronic acids, which are known for their versatile applications in Suzuki-Miyaura cross-coupling reactions, a pivotal technique in modern synthetic organic chemistry. The presence of both chloro and methyl substituents on the phenyl ring introduces unique reactivity and makes this compound a valuable intermediate in the synthesis of more complex molecules.
The< strong>4-chloro-3,5-dimethyl-phenyl)boronic acid molecule exhibits a distinct structural framework that facilitates its role as a building block in medicinal chemistry. The chloro group at the para position relative to the boronic acid functionality enhances its electrophilicity, making it an attractive candidate for further functionalization. Meanwhile, the dimethyl groups at the ortho positions contribute to steric hindrance, which can be strategically exploited to control reaction outcomes in multi-step syntheses.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for their potential applications in drug discovery. The< strong>4-chloro-3,5-dimethyl-phenyl)boronic acid (CAS No. 1056475-86-5) has been explored in various contexts, particularly in the design of small-molecule inhibitors targeting specific biological pathways. Its boronic acid moiety allows for efficient coupling with aryl halides or triflates via palladium-catalyzed reactions, enabling the construction of biaryl structures that are prevalent in many pharmacologically active compounds.
One of the most compelling aspects of this compound is its utility in generating libraries of diverse molecules for high-throughput screening. Researchers have leveraged its reactivity to develop novel scaffolds that exhibit inhibitory activity against enzymes such as kinases and phosphatases. These enzymes are often implicated in diseases like cancer and inflammatory disorders, making such inhibitors highly sought after.
The synthesis of< strong>4-chloro-3,5-dimethyl-phenyl)boronic acid typically involves multi-step organic transformations starting from commercially available precursors. The chlorination and methylation steps are critical in establishing the desired substitution pattern on the phenyl ring. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and directed ortho-metalation strategies, have been employed to optimize yields and purity.
The pharmacological potential of this compound has not gone unnoticed by academic and industrial researchers. Several studies have demonstrated its role as a precursor to more complex molecules with therapeutic properties. For instance, derivatives of< strong>4-chloro-3,5-dimethyl-phenyl)boronic acid have been investigated for their ability to modulate signaling pathways involved in neurodegenerative diseases. The precise arrangement of substituents on the aromatic ring allows for fine-tuning of binding interactions with biological targets.
The use of computational chemistry has also played a significant role in understanding the reactivity and potential applications of< strong>4-chloro-3,5-dimethyl-phenyl)boronic acid. Molecular modeling studies have provided insights into how different substituents influence electronic properties and steric interactions, guiding the design of more effective derivatives. These computational approaches complement experimental efforts by predicting reaction outcomes and optimizing synthetic routes.
In conclusion, (4-chloro-3,5-dimethyl-phenyl)boronic acid (CAS No. 1056475-86-5) represents a fascinating compound with broad applications in synthetic chemistry and drug discovery. Its unique structural features make it an indispensable tool for researchers aiming to develop innovative therapeutics targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
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